molecular formula C19H15BrN2OS B5918138 2-(benzylthio)-N-(5-bromo-2-pyridinyl)benzamide

2-(benzylthio)-N-(5-bromo-2-pyridinyl)benzamide

Cat. No. B5918138
M. Wt: 399.3 g/mol
InChI Key: GQPYTLYSVYNPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-N-(5-bromo-2-pyridinyl)benzamide, also known as BTPB, is a small molecule that has attracted the attention of researchers in recent years due to its potential applications in various fields of science, including pharmacology, biochemistry, and molecular biology. BTPB is a selective antagonist of the G protein-coupled receptor 139 (GPR139), a relatively new member of the GPCR family that is expressed in several brain regions, such as the hypothalamus, thalamus, and amygdala.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-bromo-2-pyridinyl)benzamide involves its binding to the orthosteric site of GPR139, which leads to the inhibition of the receptor activity. GPR139 is coupled to the Gαi/o protein, which inhibits the production of cyclic AMP (cAMP) upon activation. This compound has been shown to decrease the basal and stimulated levels of cAMP in cells expressing GPR139, indicating its inhibitory effect on the receptor.
Biochemical and Physiological Effects
This compound has been shown to modulate several physiological and biochemical processes in vitro and in vivo. For example, this compound has been shown to reduce food intake and body weight gain in rodents, suggesting a potential role in the regulation of energy balance. This compound has also been shown to alter the circadian rhythm of mice, indicating a potential role in the regulation of sleep-wake cycles. This compound has been shown to reduce anxiety-like behavior in mice, suggesting a potential role in the treatment of anxiety disorders. This compound has also been shown to modulate pain perception in rodents, indicating a potential role in the treatment of pain.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-N-(5-bromo-2-pyridinyl)benzamide has several advantages for lab experiments, such as its high selectivity and potency for GPR139, which allows for specific investigation of the receptor's function. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, such as its poor solubility in water, which can limit its use in certain experiments. This compound also has some off-target effects, such as inhibition of the dopamine transporter, which can complicate the interpretation of some experiments.

Future Directions

2-(benzylthio)-N-(5-bromo-2-pyridinyl)benzamide research is still in its early stages, and several areas of investigation are worth exploring. One direction is to investigate the role of GPR139 in the regulation of other physiological processes, such as cognition, mood, and addiction. Another direction is to develop more potent and selective antagonists of GPR139 that can be used in vivo. A third direction is to investigate the interaction of GPR139 with other receptors, such as the adenosine and serotonin receptors, which can shed light on the complex signaling pathways in the brain. Finally, this compound can be used as a template for the development of other GPR139 antagonists with improved pharmacological properties.
Conclusion
This compound is a promising compound for scientific research due to its selectivity and potency for the GPR139 receptor. This compound has been shown to modulate several physiological and biochemical processes in vitro and in vivo, indicating its potential as a tool compound for investigating the role of GPR139 in the central nervous system. This compound has several advantages and limitations for lab experiments, and several future directions of research are worth exploring.

Synthesis Methods

2-(benzylthio)-N-(5-bromo-2-pyridinyl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-pyridinylamine with 2-chlorobenzoyl chloride to obtain 2-(5-bromo-2-pyridinyl)benzoyl chloride, followed by the reaction with benzylthiol in the presence of a base such as potassium carbonate. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-(benzylthio)-N-(5-bromo-2-pyridinyl)benzamide has been mainly studied for its potential as a tool compound to investigate the physiological and pathological roles of GPR139 in the central nervous system. GPR139 has been implicated in several processes, such as regulation of food intake, circadian rhythm, anxiety-like behavior, and pain perception. This compound has been shown to inhibit the activity of GPR139 in vitro and in vivo, leading to changes in the above-mentioned processes. This compound has also been used in combination with other compounds to study the interaction of GPR139 with other receptors, such as the opioid receptor.

properties

IUPAC Name

2-benzylsulfanyl-N-(5-bromopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2OS/c20-15-10-11-18(21-12-15)22-19(23)16-8-4-5-9-17(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPYTLYSVYNPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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